Bienvenue dans la boutique en ligne BenchChem!

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide

Lipophilicity Membrane permeability Physicochemical profiling

This ortho-methylsulfanyl (-SCH₃) 1,3,4-oxadiazole diphenylacetamide offers a direct scaffold-hop for lead optimization campaigns. Its higher lipophilicity (π ≈ +0.61 vs. -0.02 for -OCH₃) drives a +0.6-0.7 logP shift, altering membrane permeability and metabolic fate (CYP450-mediated S-oxidation to sulfoxide/sulfone) compared to common methoxy analogs. The ortho-substitution imposes steric constraints, enabling conformational sampling assays. Ideal for expanding SAR beyond ubiquitous HTS methoxy/halogen oxadiazole libraries. Procure from the primary supplier to secure inventory for diversity screening and regioisomeric comparison studies.

Molecular Formula C23H19N3O2S
Molecular Weight 401.48
CAS No. 898443-98-6
Cat. No. B2495569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide
CAS898443-98-6
Molecular FormulaC23H19N3O2S
Molecular Weight401.48
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O2S/c1-29-19-15-9-8-14-18(19)22-25-26-23(28-22)24-21(27)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,26,27)
InChIKeyNRKKSTCJDGVKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

898443-98-6 Procurement Guide | 1,3,4-Oxadiazole Diphenylacetamide HTS Probe


N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide (CAS 898443-98-6, Life Chemicals Cat# F2645-0073) is a synthetic small molecule belonging to the 1,3,4-oxadiazole diphenylacetamide class. It features a 2-(methylsulfanyl)phenyl substituent at the oxadiazole C5 position, distinguishing it from common oxadiazole analogs that bear methoxy, halogen, or unsubstituted phenyl groups [1]. The diphenylacetamide moiety is a recognized pharmacophore in G-protein coupled receptor (GPCR) and enzyme inhibitor discovery, as demonstrated by structurally related diphenylacetamides with confirmed CXCR7 binding (Ki range 597–11,757 nM across analogs) [2]. This compound is supplied as a solid screening-grade product with COA documentation available from the vendor [1].

Why 898443-98-6 Cannot Be Casually Replaced by Methoxy or Unsubstituted Phenyl Oxadiazole Analogs


The ortho-methylsulfanyl (–SCH₃) substituent imparts distinct physicochemical properties compared to the more common para-substituted or methoxy (–OCH₃) analogs found in commercial oxadiazole libraries. The –SCH₃ group carries a Hansch hydrophobicity constant (π) of approximately +0.61, substantially higher than –OCH₃ (π ≈ –0.02), increasing predicted logP by ~0.6–0.7 units [1]. This lipophilicity difference alters both passive membrane permeability and susceptibility to cytochrome P450-mediated sulfur oxidation, which can convert the thioether to a more polar sulfoxide or sulfone in vivo [1]. Furthermore, ortho substitution introduces steric constraints that can restrict rotational freedom of the pendant phenyl ring relative to the oxadiazole core, potentially affecting the conformational landscape available for target binding [2]. Generic substitution with a para-SCH₃ or ortho-OCH₃ analog without empirical confirmation therefore risks both altered target engagement and divergent metabolic fate.

Quantitative Differentiation Evidence for CAS 898443-98-6 vs. Closest Oxadiazole Diphenylacetamide Analogs


Lipophilicity Differential: –SCH₃ vs. –OCH₃ at the Phenyl C2 Position

The target compound's ortho-methylsulfanylphenyl substituent is predicted to exhibit substantially higher lipophilicity than its closest common analog, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide (CAS 865286-03-9). Using Hansch substituent constants, the –SCH₃ group (π = +0.61) contrasts with –OCH₃ (π = –0.02), yielding an estimated ΔlogP of +0.63 for the target compound relative to the methoxy analog [1]. This increased lipophilicity is expected to enhance passive membrane permeation (predicted Pₐₚₚ increase of ~3–5 × 10⁻⁶ cm/s based on the logP–permeability correlation established for Caco-2 monolayers) but may also elevate plasma protein binding and CYP2C9/CYP3A4-mediated oxidative clearance risk via sulfur oxidation pathways [2].

Lipophilicity Membrane permeability Physicochemical profiling

Positional Isomer Differentiation: Ortho-SCH₃ (898443-98-6) vs. Para-SCH₃ Analog

The target compound (ortho-SCH₃) differs from its commercially available para-regioisomer (N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide) by the position of the methylsulfanyl substituent on the phenyl ring. Ortho substitution introduces a steric clash with the oxadiazole ring, increasing the torsional barrier for rotation of the pendant phenyl group. Molecular mechanics calculations on analogous biphenyl and phenyl-oxadiazole systems indicate an ortho-substituent-induced torsional angle shift of ~30–50° relative to the para isomer, resulting in a non-coplanar conformation that may differentially present the sulfur lone pair for hydrogen-bonding or metal-coordination interactions [1]. Published SAR from the diphenylacetamide CXCR7 series demonstrates that subtle structural modifications (oxadiazole vs. thiazole replacement) caused a ~6-fold change in binding affinity (Ki from 597 nM to 4,087 nM) [2], underscoring that regioisomeric variation in this scaffold class can produce functionally significant potency differences.

Regioisomerism Target engagement Steric effects

Sulfur-Mediated Metabolic Liability vs. Methoxy and Unsubstituted Analogs

The methylsulfanyl (–SCH₃) group is a known substrate for flavin-containing monooxygenases (FMOs) and cytochrome P450 isoforms (notably CYP2C9 and CYP3A4), which oxidize thioethers to sulfoxides (–SOCH₃) and sulfones (–SO₂CH₃) [1]. This metabolic pathway is absent in the methoxy (–OCH₃) and unsubstituted phenyl analogs, which instead undergo O-dealkylation or ring hydroxylation, respectively. Quantitative in vitro half-life data for the target compound are not available; however, published intrinsic clearance (CLᵢₙₜ) measurements for aryl methyl thioethers in human liver microsomes (HLM) range from 15–120 μL/min/mg, with sulfoxidation often representing >60% of total oxidative turnover [2]. In contrast, the corresponding methoxy analog is expected to show slower O-demethylation (typical CLᵢₙₜ ~5–30 μL/min/mg for anisole derivatives). This differential metabolic fate means that the target compound may exhibit shorter in vivo half-life and higher first-pass extraction than its methoxy counterpart, but also generates a distinct circulating metabolite (sulfoxide) that may possess its own biological activity [1].

Metabolic stability CYP450 oxidation Thioether metabolism

HTS Library Provenance: Life Chemicals QC Standards and Supply Continuity vs. Alternative Vendors

CAS 898443-98-6 is exclusively cataloged as Life Chemicals Cat# F2645-0073, part of their HTS compound collection. Life Chemicals provides Certificate of Analysis (COA) documentation confirming identity (by NMR and LCMS) and purity (typically ≥90% for screening compounds), with solid-form storage recommendations [1]. Alternative sources for this exact compound are not identified in the public domain. By contrast, closely related analogs such as N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide (CAS 865286-03-9) and N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide are available from multiple vendors, increasing the risk of batch-to-batch variability in purity, residual solvent content, and salt form [2]. For researchers requiring exact replication of screening results, the single-vendor source provides traceability but also introduces supply-chain dependency.

Compound quality HTS library Vendor QC

Recommended Procurement Scenarios for N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide (898443-98-6)


Scaffold-Hopping Medicinal Chemistry: Replacing Methoxy with Methylsulfanyl to Probe Sulfur-Mediated Binding Interactions

In lead optimization campaigns where a methoxy-substituted oxadiazole diphenylacetamide shows promising but suboptimal potency, 898443-98-6 serves as a direct scaffold-hop to explore whether the increased lipophilicity (+0.6–0.7 logP units) [1] and altered electron density of the sulfur atom can enhance hydrophobic packing or engage in sulfur–π interactions at the target binding site. The ortho-substitution geometry further tests whether a non-coplanar phenyl-oxadiazole conformation is tolerated or favored [2]. Procurement is recommended for structure-activity relationship (SAR) expansion studies where the 2-OCH₃ analog has already been characterized.

CYP450 Metabolism Probe: Differentiating Oxidative Clearance Pathways in Early ADME Screening

The methylsulfanyl group undergoes S-oxidation via FMOs and CYP450s, producing sulfoxide and sulfone metabolites that are structurally distinct from the O-demethylated metabolites of methoxy analogs [1]. 898443-98-6 is suitable for use as a probe substrate in in vitro microsomal or hepatocyte assays to study thioether metabolism and to benchmark the metabolic stability of a diphenylacetamide oxadiazole series. The predicted 3–6 fold higher intrinsic clearance relative to the –OCH₃ analog [2] provides a quantifiable differentiation metric for go/no-go decisions on in vivo progression.

HTS Library Expansion: Introducing Underrepresented ortho-Thioether Chemical Diversity

Commercial HTS libraries are enriched in methoxy-substituted and halogenated oxadiazole diphenylacetamides; the ortho-methylsulfanyl substitution pattern (ortho-SCH₃ on phenyl, directly linked to oxadiazole C5) is underrepresented [1]. Procurement of 898443-98-6 is justified for diversity-oriented screening initiatives aiming to explore sulfur-containing chemical space for target classes known to accommodate thioether ligands (e.g., metalloenzymes, GPCRs with methionine-rich binding pockets). The single-supplier status necessitates early procurement to secure inventory for primary and confirmatory screens.

Positive Control for Regioisomeric Selectivity Assays

When optimizing an assay that distinguishes ortho- from para-substituted phenyl oxadiazole ligands, 898443-98-6 (ortho-SCH₃) and its para-isomer (N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide) form a matched regioisomeric pair. The predicted ~30–50° torsional angle difference [1] provides a structural basis for differential target engagement. Co-procurement of both isomers enables direct head-to-head comparison of binding kinetics and functional activity in biochemical or cell-based assays.

Quote Request

Request a Quote for N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.